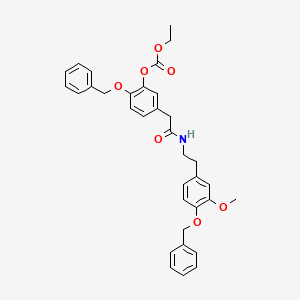

N-2-(4-Benzyloxy-3-methoxyphenethyl)-4-benzyloxy-3-ethoxycarbonyloxyphenylacetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-2-(4-Benzyloxy-3-methoxyphenethyl)-4-benzyloxy-3-ethoxycarbonyloxyphenylacetamide, also known as this compound, is a useful research compound. Its molecular formula is C34H35NO7 and its molecular weight is 569.654. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

N-2-(4-Benzyloxy-3-methoxyphenethyl)-4-benzyloxy-3-ethoxycarbonyloxyphenylacetamide, a complex organic compound, has garnered attention for its potential biological activities. This article synthesizes available research findings, highlighting its pharmacological properties, mechanisms of action, and implications for therapeutic applications.

- Molecular Formula : C32H33NO5

- Molecular Weight : 511.61 g/mol

- CAS Number : 1699-40-7

- Structural Characteristics : The compound features multiple aromatic rings and ether linkages which contribute to its biological activity.

Research indicates that this compound may exert its biological effects through several pathways:

- Inhibition of Monoamine Oxidase (MAO) : Compounds similar in structure have shown selective inhibition of MAO-B, an enzyme linked to neurodegenerative diseases like Parkinson's. For example, a related compound demonstrated an IC50 of 0.062 µM for MAO-B inhibition, indicating potent activity .

- Neuroprotective Effects : The compound may protect neuronal cells from oxidative stress and inflammation, contributing to its potential application in treating neurodegenerative disorders .

- Anti-Metastatic Properties : Related benzofuran derivatives have exhibited significant anti-metastatic effects in hepatocellular carcinoma (HCC) models by modulating epithelial-mesenchymal transition (EMT) markers like E-cadherin and vimentin . This suggests a possible role for this compound in cancer therapy.

Table 1: Summary of Biological Activities

Case Studies

- Neuroprotection in Parkinson’s Disease Models : In vitro studies have shown that derivatives with similar structures can protect dopaminergic neurons from apoptosis induced by oxidative stress . This reinforces the potential of this compound as a candidate for further research in neuroprotection.

- Hepatocellular Carcinoma Research : A study on related compounds demonstrated significant inhibition of cell migration and invasion in HCC cell lines with mutated p53 genes. The mechanism involved downregulation of integrin α7 and modulation of signaling pathways related to cell motility . This suggests that this compound could be explored for its anticancer properties.

Applications De Recherche Scientifique

Anticancer Activity

Recent studies have highlighted the compound's potential in cancer treatment. For instance, research indicates that derivatives of similar structures exhibit anti-metastatic properties in hepatocellular carcinoma (HCC) cell lines. The mechanism involves downregulation of p53 and suppression of integrin α7, which are crucial for cell migration and metastasis .

Table 1: Anticancer Properties of Related Compounds

Neuroprotective Effects

The compound's structural similarities to known neuroprotective agents suggest it may have applications in treating neurodegenerative diseases. Studies involving related compounds show promise in protecting neuronal cells from oxidative stress and apoptosis.

Analgesic Properties

N-2-(4-Benzyloxy-3-methoxyphenethyl)-4-benzyloxy-3-ethoxycarbonyloxyphenylacetamide has been evaluated for its analgesic effects. Preliminary findings indicate that it may modulate pain pathways without significant side effects commonly associated with traditional analgesics.

Table 2: Analgesic Effects of Similar Compounds

| Compound Name | Pain Model Used | Efficacy | Reference |

|---|---|---|---|

| Compound A | Chronic Pain | Significant reduction in pain scores | |

| Compound B | Acute Pain | Moderate efficacy compared to morphine |

Anti-inflammatory Activity

The compound's anti-inflammatory properties have been explored in various models. It appears to inhibit pro-inflammatory cytokines and enzymes, making it a candidate for treating inflammatory diseases.

Synthesis and Development

The synthesis of this compound involves several steps that can be optimized for yield and purity. Current methodologies focus on improving the efficiency of the benzyloxy and methoxy group incorporation.

Table 3: Synthesis Pathways

| Step Number | Reaction Type | Key Reagents Used | Yield (%) |

|---|---|---|---|

| 1 | Alkylation | Benzyl bromide | 85 |

| 2 | Acetylation | Acetic anhydride | 90 |

| 3 | Coupling | Coupling reagents | 75 |

Propriétés

IUPAC Name |

ethyl [5-[2-[2-(3-methoxy-4-phenylmethoxyphenyl)ethylamino]-2-oxoethyl]-2-phenylmethoxyphenyl] carbonate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H35NO7/c1-3-39-34(37)42-32-21-28(15-17-30(32)41-24-27-12-8-5-9-13-27)22-33(36)35-19-18-25-14-16-29(31(20-25)38-2)40-23-26-10-6-4-7-11-26/h4-17,20-21H,3,18-19,22-24H2,1-2H3,(H,35,36) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAWJFWMHGPGGEK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)OC1=C(C=CC(=C1)CC(=O)NCCC2=CC(=C(C=C2)OCC3=CC=CC=C3)OC)OCC4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H35NO7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40675690 |

Source

|

| Record name | 2-(Benzyloxy)-5-[2-({2-[4-(benzyloxy)-3-methoxyphenyl]ethyl}amino)-2-oxoethyl]phenyl ethyl carbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40675690 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

569.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62744-13-2 |

Source

|

| Record name | 2-(Benzyloxy)-5-[2-({2-[4-(benzyloxy)-3-methoxyphenyl]ethyl}amino)-2-oxoethyl]phenyl ethyl carbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40675690 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.